4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Overview
Description
4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a sulfonyl group and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonyl chloride intermediate.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative, such as N-methylglycine, under suitable conditions to form the desired product.
Final coupling with benzamide: The final step involves the coupling of the intermediate with benzamide to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation may include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction may include amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Scientific Research Applications
4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the sulfonyl and benzamide groups, resulting in different chemical properties and reactivity.
tert-Butylamine: This compound contains an amine group but lacks the complex structure of this compound, leading to different applications and reactivity.
3,4,5-Trimethoxybenzylamine: This compound contains multiple methoxy groups but lacks the sulfonyl and benzamide groups, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-21(27(24,25)13-7-8-15(26-2)14(18)9-13)10-16(22)20-12-5-3-11(4-6-12)17(19)23/h3-9H,10H2,1-2H3,(H2,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNPUILHHIOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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